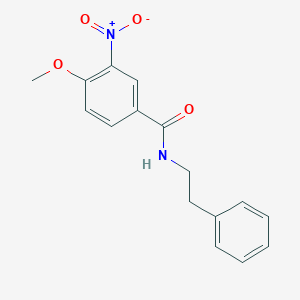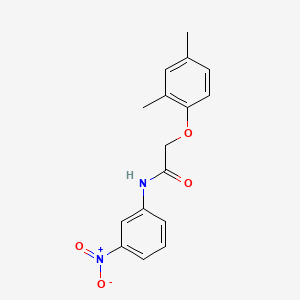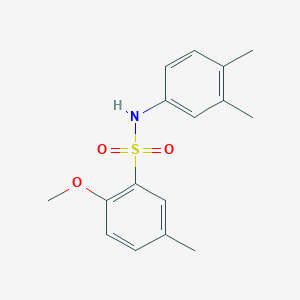
4-methoxy-3-nitro-N-phenethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitro-N-phenethylbenzamide is an organic compound with the molecular formula C16H16N2O4 It is a nitrated benzamide derivative, characterized by the presence of a methoxy group, a nitro group, and a phenethyl group attached to the benzamide core
準備方法
The synthesis of 4-methoxy-3-nitro-N-phenethylbenzamide typically involves the nitration of a methoxy-substituted benzamide followed by the introduction of a phenethyl group. One common synthetic route includes:
Nitration: The starting material, 4-methoxybenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amidation: The nitrated intermediate is then reacted with phenethylamine under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反応の分析
4-methoxy-3-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-methoxy-3-nitro-N-phenethylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-methoxy-3-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
4-methoxy-3-nitro-N-phenethylbenzamide can be compared with other similar compounds, such as:
4-methoxy-3-nitro-N-phenylbenzamide: Similar structure but lacks the phenethyl group, which may affect its biological activity and chemical reactivity.
4-methoxy-3-nitro-N-(2-phenylethyl)benzamide: Similar structure with a different substitution pattern, which may influence its properties and applications.
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide: Another closely related compound with slight variations in the phenethyl group, affecting its overall behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-methoxy-3-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-8-7-13(11-14(15)18(20)21)16(19)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKUADRGMIXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid](/img/structure/B5771015.png)
![2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5771022.png)


![N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)

![2-[(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO]-1-ETHANOL](/img/structure/B5771064.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5771072.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5771115.png)
![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
